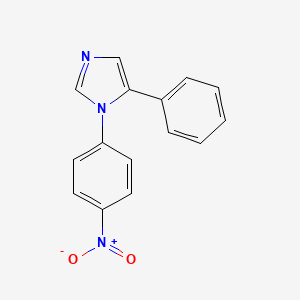
Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- is a chemical compound with the molecular formula C₄H₈LiNS₂ It is a lithium derivative of the 1,3,5-dithiazine ring system, which is characterized by the presence of sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- typically involves the lithiation of 5-methyl-4H-1,3,5-dithiazine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the lithium reagent from reacting with moisture or oxygen. The lithiation process involves the use of a strong base, such as n-butyllithium, which deprotonates the dithiazine ring, resulting in the formation of the lithium derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The lithium atom can be replaced by other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine: A similar compound with a slightly different structure.
Lithium, (dihydro-4H-1,3,5-dithiazin-2-yl)-: Another lithium derivative of the dithiazine ring system.
Uniqueness
Lithium, (dihydro-5-methyl-4H-1,3,5-dithiazin-2-yl)- is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61764-06-5 |
|---|---|
Molecular Formula |
C4H8LiNS2 |
Molecular Weight |
141.2 g/mol |
InChI |
InChI=1S/C4H8NS2.Li/c1-5-2-6-4-7-3-5;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
RDTLKZHVSINQGB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN1CS[CH-]SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B14569233.png)
silane](/img/structure/B14569234.png)











